Cas no 1367961-34-9 (2,2-dimethylpyrrolidin-3-one)

2,2-dimethylpyrrolidin-3-one 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinone, 2,2-dimethyl-
- 2,2-dimethylpyrrolidin-3-one
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- MDL: MFCD22071647
- インチ: 1S/C6H11NO/c1-6(2)5(8)3-4-7-6/h7H,3-4H2,1-2H3
- InChIKey: YFFJIYOTKSKXLV-UHFFFAOYSA-N
- ほほえんだ: N1CCC(=O)C1(C)C
2,2-dimethylpyrrolidin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325794-5.0g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 | |
Enamine | EN300-325794-10.0g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 | |
Enamine | EN300-325794-0.25g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-18 | |
Enamine | EN300-325794-1g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 1g |
$1500.0 | 2023-09-04 | ||
Enamine | EN300-325794-2.5g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
Enamine | EN300-325794-5g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 5g |
$4349.0 | 2023-09-04 | ||
Enamine | EN300-325794-0.5g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.5g |
$1440.0 | 2025-03-18 | |
Enamine | EN300-325794-0.1g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.1g |
$1320.0 | 2025-03-18 | |
Enamine | EN300-325794-1.0g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-325794-0.05g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-18 |
2,2-dimethylpyrrolidin-3-one 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2,2-dimethylpyrrolidin-3-oneに関する追加情報
Introduction to 2,2-dimethylpyrrolidin-3-one (CAS No. 1367961-34-9)
2,2-dimethylpyrrolidin-3-one, identified by the Chemical Abstracts Service registry number CAS No. 1367961-34-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of two methyl groups at the 2-position enhances its structural stability and influences its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2,2-dimethylpyrrolidin-3-one features a rigid core that can serve as a scaffold for further functionalization. This versatility has led to its exploration in various chemical transformations, including condensation reactions, Michael additions, and cyclizations. The compound’s ability to participate in multiple synthetic pathways underscores its importance in medicinal chemistry and material science.
In recent years, 2,2-dimethylpyrrolidin-3-one has been studied for its potential applications in drug discovery. Its unique structural motif allows for the introduction of diverse substituents, enabling the creation of novel bioactive molecules. Researchers have been particularly interested in its role as a precursor for small-molecule inhibitors targeting enzyme-catalyzed reactions relevant to metabolic disorders and inflammatory diseases.
One of the most compelling aspects of CAS No. 1367961-34-9 is its utility in generating libraries of compounds for high-throughput screening. The compound’s reactivity profile facilitates the rapid assembly of structurally diverse derivatives, which can then be evaluated for their pharmacological properties. This approach has been instrumental in identifying lead compounds that exhibit promising activity against therapeutic targets.
The synthesis of 2,2-dimethylpyrrolidin-3-one typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization of amino ketones or condensation reactions involving β-keto esters. The optimization of these processes is critical to achieving high yields and purity, which are essential for pharmaceutical applications.
From a mechanistic standpoint, CAS No. 1367961-34-9 serves as an excellent model for studying nucleophilic additions and intramolecular cyclizations. Its role as an electrophilic center due to the ketone group makes it susceptible to attack by nucleophiles such as amines and thiols. This property has been exploited in the development of transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 2,2-dimethylpyrrolidin-3-one in various reaction conditions with remarkable accuracy. Molecular modeling studies suggest that this compound can adopt multiple conformations depending on its environment, which may influence its interactions with biological targets. Such insights are invaluable for designing experiments aimed at maximizing yield and selectivity.
The pharmaceutical industry has shown particular interest in derivatives of CAS No. 1367961-34-9 due to their potential as kinase inhibitors and protease modulators. For instance, modifications at the 3-position of the pyrrolidinone ring have been shown to enhance binding affinity to specific enzyme targets. These findings highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from this scaffold.
In addition to its pharmaceutical applications, 2,2-dimethylpyrrolidin-3-one has found utility in material science. Its ability to form coordination complexes with metal ions makes it a candidate for developing catalysts and functional materials. Such applications leverage its chelating properties and tunable electronic structure.
The regulatory landscape surrounding CAS No. 1367961-34-9 is favorable for research purposes, ensuring that researchers can access high-quality starting materials without undue restrictions. This accessibility is crucial for advancing synthetic methodologies and exploring new applications.
Future research directions may focus on exploring greener synthetic routes for 2,2-dimethylpyrrolidin-3-one, emphasizing sustainable practices such as solvent-free reactions or catalytic processes that minimize waste generation. Additionally, investigating its role in medicinal chemistry could uncover novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion,CAS No. 1367961-34-9 represents a versatile building block with broad applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovation in drug discovery and material science alike.
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